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molecular formula C10H15NO3 B1583596 Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 32499-64-2

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B1583596
M. Wt: 197.23 g/mol
InChI Key: ANEJUHJDPGTVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04277472

Procedure details

56.5 g of tropinone are dissolved in 330 ml of anhydrous benzene and heatedto 70° C. under a nitrogen atmosphere. A solution of 88 g of freshly-distilled ethyl chloroformate in 200 ml of benzene is added dropwise within one hour, with stirring. After a further 4 hours' heating under reflux, cooling is effected, followed by filtration; the filtrate isconcentrated in a vacuum, and the residue is purified by vacuum distillation to obtain 70.75 g (88.4 percent) of (e) as colorless oil (b.p. 91° to 93° C. at 12 Pa.)
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
88.4%

Identifiers

REACTION_CXSMILES
C[N:2]1[CH:6]2[CH2:7][C:8]([CH2:10][CH:3]1[CH2:4][CH2:5]2)=[O:9].Cl[C:12]([O:14][CH2:15][CH3:16])=[O:13]>C1C=CC=CC=1>[CH2:15]([O:14][C:12]([N:2]1[CH:6]2[CH2:5][CH2:4][CH:3]1[CH2:10][C:8](=[O:9])[CH2:7]2)=[O:13])[CH3:16]

Inputs

Step One
Name
Quantity
56.5 g
Type
reactant
Smiles
CN1C2CCC1CC(=O)C2
Name
Quantity
330 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
88 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
heatedto 70° C. under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
After a further 4 hours' heating
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
followed by filtration
DISTILLATION
Type
DISTILLATION
Details
the residue is purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1C2CC(CC1CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70.75 g
YIELD: PERCENTYIELD 88.4%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04277472

Procedure details

56.5 g of tropinone are dissolved in 330 ml of anhydrous benzene and heatedto 70° C. under a nitrogen atmosphere. A solution of 88 g of freshly-distilled ethyl chloroformate in 200 ml of benzene is added dropwise within one hour, with stirring. After a further 4 hours' heating under reflux, cooling is effected, followed by filtration; the filtrate isconcentrated in a vacuum, and the residue is purified by vacuum distillation to obtain 70.75 g (88.4 percent) of (e) as colorless oil (b.p. 91° to 93° C. at 12 Pa.)
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
88.4%

Identifiers

REACTION_CXSMILES
C[N:2]1[CH:6]2[CH2:7][C:8]([CH2:10][CH:3]1[CH2:4][CH2:5]2)=[O:9].Cl[C:12]([O:14][CH2:15][CH3:16])=[O:13]>C1C=CC=CC=1>[CH2:15]([O:14][C:12]([N:2]1[CH:6]2[CH2:5][CH2:4][CH:3]1[CH2:10][C:8](=[O:9])[CH2:7]2)=[O:13])[CH3:16]

Inputs

Step One
Name
Quantity
56.5 g
Type
reactant
Smiles
CN1C2CCC1CC(=O)C2
Name
Quantity
330 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
88 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
heatedto 70° C. under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
After a further 4 hours' heating
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
followed by filtration
DISTILLATION
Type
DISTILLATION
Details
the residue is purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1C2CC(CC1CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70.75 g
YIELD: PERCENTYIELD 88.4%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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